molecular formula C18H33N3O6 B6137844 1-isobutyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate

1-isobutyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate

Cat. No. B6137844
M. Wt: 387.5 g/mol
InChI Key: KFMHQNKARKPLQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-isobutyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as A-836,339 and is a selective cannabinoid receptor type 2 (CB2) agonist. CB2 receptors are found in the immune system and have been implicated in various diseases, including inflammation and cancer.

Mechanism of Action

1-isobutyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate works by activating CB2 receptors in the immune system. This activation leads to a reduction in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines. This results in a reduction in inflammation and associated symptoms.
Biochemical and Physiological Effects:
Studies have shown that 1-isobutyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate has a variety of biochemical and physiological effects. These include a reduction in inflammation, a decrease in pain perception, and an improvement in motor function in animal models of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-isobutyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate in lab experiments is its selectivity for CB2 receptors. This allows for more targeted research and reduces the potential for off-target effects. However, one limitation of using this compound is its relatively low potency compared to other CB2 agonists.

Future Directions

There are several future directions for research on 1-isobutyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate. These include further studies on its anti-inflammatory effects, as well as its potential applications in the treatment of various diseases, including cancer. Additionally, research could focus on improving the potency of this compound and developing more selective CB2 agonists.

Synthesis Methods

The synthesis of 1-isobutyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate involves several steps. The starting material is isobutylamine, which is reacted with 4-morpholineethanol to form the intermediate 1-isobutyl-N-[2-(4-morpholinyl)ethyl]piperidine-4-carboxamide. This intermediate is then reacted with oxalic acid to form the oxalate salt of the final product.

Scientific Research Applications

1-isobutyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate has been studied extensively for its potential applications in various fields. One of the main areas of research is its use as an anti-inflammatory agent. Studies have shown that this compound can reduce inflammation in animal models of various diseases, including arthritis and multiple sclerosis.

properties

IUPAC Name

1-(2-methylpropyl)-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O2.C2H2O4/c1-14(2)13-19-6-3-15(4-7-19)16(20)17-5-8-18-9-11-21-12-10-18;3-1(4)2(5)6/h14-15H,3-13H2,1-2H3,(H,17,20);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMHQNKARKPLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(CC1)C(=O)NCCN2CCOCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methylpropyl)-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide;oxalic acid

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